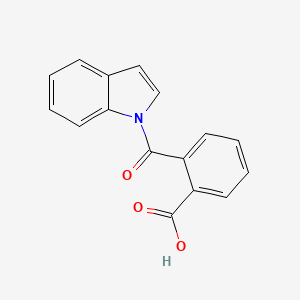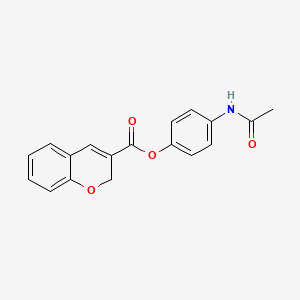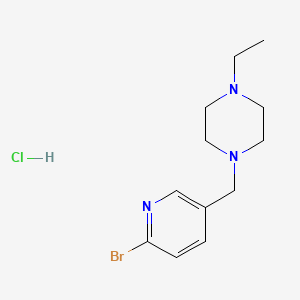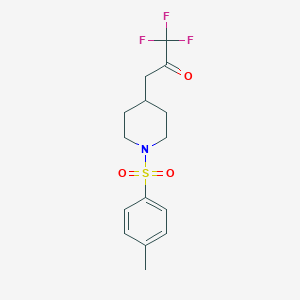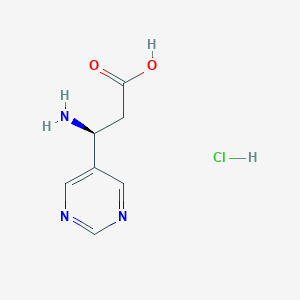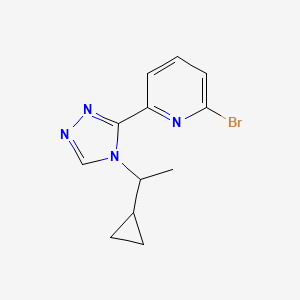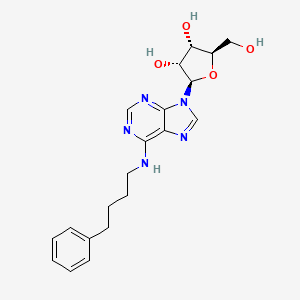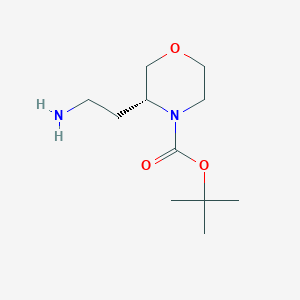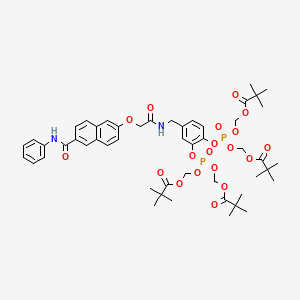
((((4-((2-((6-(PHenylcarbamoyl)naphthalen-2-yl)oxy)acetamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “((((4-((2-((6-(PHenylcarbamoyl)naphthalen-2-yl)oxy)acetamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)” is a complex organic molecule with a unique structure It contains multiple functional groups, including phenylcarbamoyl, naphthalen-2-yl, acetamido, and phosphoroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the phenylcarbamoyl group: This can be achieved by reacting phenyl isocyanate with a suitable amine.
Introduction of the naphthalen-2-yl group: This involves a coupling reaction between a naphthalene derivative and the phenylcarbamoyl intermediate.
Formation of the acetamido group: This step involves the reaction of the naphthalen-2-yl intermediate with acetic anhydride.
Introduction of the phosphoroxy groups: This is achieved through a phosphorylation reaction using a suitable phosphorus reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenylcarbamoyl and naphthalen-2-yl groups can be oxidized under suitable conditions.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phosphoroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenylcarbamoyl group can yield phenylcarboxylic acids, while reduction of the acetamido group can produce primary amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups may interact with biological molecules, making it useful for studying biochemical pathways.
Medicine: Its potential bioactivity could be explored for drug development.
Industry: The compound’s unique structure may find applications in materials science, such as the development of new polymers or catalysts.
作用機序
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the phenylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The naphthalen-2-yl group could intercalate into DNA, affecting gene expression. The acetamido and phosphoroxy groups may participate in hydrogen bonding or electrostatic interactions with biomolecules.
類似化合物との比較
Similar Compounds
Phenylcarbamoyl derivatives: These compounds share the phenylcarbamoyl group and may have similar bioactivity.
Naphthalene derivatives: Compounds containing the naphthalen-2-yl group may exhibit similar chemical reactivity.
Phosphoroxy compounds: These compounds share the phosphoroxy groups and may have similar applications in materials science.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can interact synergistically to produce unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C50H64N2O19P2 |
|---|---|
分子量 |
1059.0 g/mol |
IUPAC名 |
[[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C50H64N2O19P2/c1-47(2,3)43(55)62-29-66-72(59,67-30-63-44(56)48(4,5)6)70-39-23-18-33(24-40(39)71-73(60,68-31-64-45(57)49(7,8)9)69-32-65-46(58)50(10,11)12)27-51-41(53)28-61-38-22-21-34-25-36(20-19-35(34)26-38)42(54)52-37-16-14-13-15-17-37/h13-26H,27-32H2,1-12H3,(H,51,53)(H,52,54) |
InChIキー |
MUMYHLFNCMVUDK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=C(C=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)C=C(C=C3)C(=O)NC4=CC=CC=C4)OP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


